molecular formula C22H12N4O B5504113 4-(1-OXO-4-PHENYL-1,2-DIHYDROPHTHALAZIN-2-YL)BENZENE-1,2-DICARBONITRILE

4-(1-OXO-4-PHENYL-1,2-DIHYDROPHTHALAZIN-2-YL)BENZENE-1,2-DICARBONITRILE

Cat. No.: B5504113
M. Wt: 348.4 g/mol
InChI Key: UUTJYRYQYWOTIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(1-OXO-4-PHENYL-1,2-DIHYDROPHTHALAZIN-2-YL)BENZENE-1,2-DICARBONITRILE is a complex organic compound that belongs to the class of phthalazine derivatives These compounds are known for their versatile chemical, industrial, and biological properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-OXO-4-PHENYL-1,2-DIHYDROPHTHALAZIN-2-YL)BENZENE-1,2-DICARBONITRILE typically involves multi-step organic reactions. One common method includes the condensation of phthalic anhydride with hydrazine to form phthalazine derivatives, followed by further functionalization with phenyl and benzene dicarbonitrile groups . The reaction conditions often require the use of solvents like ethanol or methanol and catalysts such as acids or bases to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

4-(1-OXO-4-PHENYL-1,2-DIHYDROPHTHALAZIN-2-YL)BENZENE-1,2-DICARBONITRILE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal yields .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phthalazine oxides, while reduction can produce phthalazine hydrides. Substitution reactions can lead to a wide range of derivatives with different functional groups .

Mechanism of Action

The mechanism of action of 4-(1-OXO-4-PHENYL-1,2-DIHYDROPHTHALAZIN-2-YL)BENZENE-1,2-DICARBONITRILE involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. For example, its antioxidant activity may involve scavenging free radicals and preventing oxidative damage to cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(1-OXO-4-PHENYL-1,2-DIHYDROPHTHALAZIN-2-YL)BENZENE-1,2-DICARBONITRILE is unique due to its specific substitution pattern and the presence of both phenyl and benzene dicarbonitrile groups. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

4-(1-oxo-4-phenylphthalazin-2-yl)benzene-1,2-dicarbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H12N4O/c23-13-16-10-11-18(12-17(16)14-24)26-22(27)20-9-5-4-8-19(20)21(25-26)15-6-2-1-3-7-15/h1-12H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUTJYRYQYWOTIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN(C(=O)C3=CC=CC=C32)C4=CC(=C(C=C4)C#N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H12N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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